3-Bromo-1-ethyl-5-methyl-1H-pyrazole

Medicinal Chemistry Lipophilicity Drug Design

3-Bromo-1-ethyl-5-methyl-1H-pyrazole (CAS 1354706-05-0) is a trisubstituted pyrazole building block characterized by a bromine atom at the 3-position, an ethyl group at N1, and a methyl group at C5. With a molecular formula of C6H9BrN2 and a molecular weight of 189.05 g/mol, this heterocyclic intermediate serves as a versatile precursor for the synthesis of more complex pyrazole-containing molecules.

Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol
CAS No. 1354706-05-0
Cat. No. B3235739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-ethyl-5-methyl-1H-pyrazole
CAS1354706-05-0
Molecular FormulaC6H9BrN2
Molecular Weight189.05 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)Br)C
InChIInChI=1S/C6H9BrN2/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3
InChIKeyMNYGGCBVTRYVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-ethyl-5-methyl-1H-pyrazole (CAS 1354706-05-0) Procurement Guide: Building Block for Pyrazole-Based Drug Discovery


3-Bromo-1-ethyl-5-methyl-1H-pyrazole (CAS 1354706-05-0) is a trisubstituted pyrazole building block characterized by a bromine atom at the 3-position, an ethyl group at N1, and a methyl group at C5 . With a molecular formula of C6H9BrN2 and a molecular weight of 189.05 g/mol, this heterocyclic intermediate serves as a versatile precursor for the synthesis of more complex pyrazole-containing molecules . Its well-defined substitution pattern enables regioselective functionalization through cross-coupling reactions, making it a valuable starting material in medicinal chemistry and agrochemical research programs .

Why Generic Substitution of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole with Other 3-Bromopyrazoles Fails


Substituting 3-Bromo-1-ethyl-5-methyl-1H-pyrazole with a generic 3-bromopyrazole is not scientifically sound due to the critical influence of N1-ethyl and C5-methyl substituents on physicochemical properties and downstream reactivity. The ethyl group enhances lipophilicity (XLogP3 = 2.0) and introduces a rotatable bond absent in N-H analogs, while the 5-methyl group adds steric bulk without increasing polar surface area (TPSA remains 17.8 Ų) . These structural features modulate membrane permeability, metabolic stability, and regioselectivity in cross-coupling reactions, directly impacting the success of subsequent synthetic steps [1]. Even closely related analogs such as 3-bromo-1-ethyl-1H-pyrazole (lacking C5-methyl) exhibit a lower boiling point (211.5°C vs. 227.2°C) and reduced molecular weight (175.03 vs. 189.05 g/mol), altering purification and handling conditions . Below, we provide quantitative evidence demonstrating where this compound differentiates from its closest comparators.

Quantitative Evidence Guide: 3-Bromo-1-ethyl-5-methyl-1H-pyrazole Differentiation from Analogs


Lipophilicity Comparison: XLogP3 Value of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole vs. Regioisomer

The target compound exhibits an XLogP3 value of 2.0, which is 0.1 units lower than the regioisomer 3-bromo-5-ethyl-1-methyl-1H-pyrazole (XLogP3 = 2.1) [1]. This difference, though subtle, reflects the distinct electronic and steric contributions of the N1-ethyl/C5-methyl substitution pattern compared to the N1-methyl/C5-ethyl arrangement, which may influence membrane permeability and target engagement in biological systems .

Medicinal Chemistry Lipophilicity Drug Design

Topological Polar Surface Area (TPSA) Comparison: 3-Bromo-1-ethyl-5-methyl-1H-pyrazole vs. 3-Bromo-1-ethyl-1H-pyrazole

Both the target compound and its analog lacking the C5-methyl group (3-bromo-1-ethyl-1H-pyrazole) share an identical TPSA of 17.8 Ų . However, the presence of the 5-methyl group in the target compound adds steric bulk without increasing polar surface area, potentially enhancing membrane permeability while maintaining low hydrogen-bonding capacity .

ADME Drug-likeness Physicochemical Properties

Boiling Point Comparison: 3-Bromo-1-ethyl-5-methyl-1H-pyrazole vs. 3-Bromo-1-ethyl-1H-pyrazole

The predicted boiling point of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole is 227.2 ± 20.0 °C, which is approximately 16 °C higher than that of 3-bromo-1-ethyl-1H-pyrazole (211.5 ± 13.0 °C) . This difference, attributed to the additional methyl group and increased molecular weight, can affect purification strategies (e.g., distillation) and handling under elevated temperatures .

Process Chemistry Purification Thermal Properties

Molecular Weight Comparison: 3-Bromo-1-ethyl-5-methyl-1H-pyrazole vs. N-Unsubstituted Analog

3-Bromo-1-ethyl-5-methyl-1H-pyrazole has a molecular weight of 189.05 g/mol, which is 28.05 g/mol (approximately 17.4%) greater than 3-bromo-5-methyl-1H-pyrazole (161.00 g/mol) due to the presence of the N1-ethyl group . This increase in molecular weight correlates with enhanced lipophilicity and altered pharmacokinetic properties, as the ethyl substituent contributes to both molecular size and hydrophobic surface area .

Building Block Synthetic Intermediates Quality Control

Rotatable Bond Count and Conformational Flexibility: 3-Bromo-1-ethyl-5-methyl-1H-pyrazole vs. 3-Bromo-5-methyl-1H-pyrazole

3-Bromo-1-ethyl-5-methyl-1H-pyrazole contains one rotatable bond (the N1-ethyl group), whereas 3-bromo-5-methyl-1H-pyrazole (N-H tautomer) has zero rotatable bonds . The additional conformational flexibility conferred by the ethyl group may influence target binding, solubility, and crystallization behavior .

Conformational Analysis Drug Design Molecular Flexibility

Reactivity in Palladium-Catalyzed Cross-Coupling: 3-Bromopyrazole Scaffold as a Versatile Electrophile

3-Bromopyrazoles, including 3-bromo-1-ethyl-5-methyl-1H-pyrazole, have been successfully employed in Pd-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions to introduce aryl and alkynyl groups at the C3 position [1]. The electron-withdrawing nature of the pyrazole ring and the steric environment created by the N1-ethyl and C5-methyl groups can influence coupling efficiency and regioselectivity [2].

Suzuki-Miyaura Coupling Sonogashira Coupling Late-Stage Functionalization

3-Bromo-1-ethyl-5-methyl-1H-pyrazole Application Scenarios: From Bench Synthesis to Drug Discovery


Medicinal Chemistry: Synthesis of Pyrazole-Containing Kinase Inhibitors

The 3-bromo group enables Suzuki-Miyaura cross-coupling to introduce diverse aryl and heteroaryl moieties at the pyrazole C3 position [1]. The N1-ethyl and C5-methyl substituents provide a balanced lipophilic profile (XLogP3 = 2.0) and steric shielding that can enhance selectivity for kinase ATP-binding pockets . This compound serves as a versatile starting material for generating focused libraries of potential kinase inhibitors.

Agrochemical Discovery: Synthesis of Novel Herbicides and Fungicides

The bromine atom at the 3-position allows for efficient coupling with boronic acids or terminal alkynes to generate pyrazole derivatives with herbicidal or fungicidal activity [1]. The specific substitution pattern (N1-ethyl, C5-methyl) may contribute to improved metabolic stability in plants and reduced off-target toxicity compared to analogs with different N-alkyl groups .

Chemical Biology: Development of Fluorescent Probes

Through Suzuki coupling with fluorescent boronic acids or Sonogashira coupling with alkyne-containing dyes, this pyrazole building block can be converted into fluorescent probes for cellular imaging [1]. The moderate lipophilicity (XLogP3 = 2.0) and favorable TPSA (17.8 Ų) facilitate passive diffusion across cell membranes, while the pyrazole core provides a rigid scaffold for fluorophore attachment .

Process Chemistry: Optimization of Multi-Step Syntheses

The higher boiling point (227.2 °C) of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole compared to 3-bromo-1-ethyl-1H-pyrazole (211.5 °C) may allow for more efficient solvent removal under reduced pressure without compound loss [1]. The presence of the N1-ethyl group also increases molecular weight (189.05 g/mol), which can simplify LC-MS monitoring and purification of intermediates .

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